molecular formula C16H16O7 B7943513 302.29 (Anhydrous)

302.29 (Anhydrous)

Cat. No.: B7943513
M. Wt: 320.29 g/mol
InChI Key: LGXJYAQCRCHDMY-MELYUZJYSA-N
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Description

The compound referenced as "302.29 (Anhydrous)" likely denotes a substance with a molar mass of 302.29 g/mol. This discrepancy may stem from a typographical error or an unlisted compound. For instance, Aluminium Sulfate (Anhydrous) (molar mass 342.13 g/mol) is extensively documented in the evidence and shares functional similarities with other anhydrous salts . This section will focus on anhydrous compounds with robust evidence-backed data, including Aluminium Sulfate (Anhydrous), Sodium Dichloroisocyanurate (Anhydrous), and Calcium Chloride (Anhydrous).

Properties

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O6.H2O/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20;/h1-4,13,17-21H,5-6H2;1H2/t13-,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXJYAQCRCHDMY-MELYUZJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEMATOXYLIN
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Hematoxylin
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Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

517-28-2
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Record name Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-
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Melting Point

212 to 248 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEMATOXYLIN
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Preparation Methods

Gill’s Hematoxylin Formulation

Gill’s formulation optimizes nuclear staining for histology. A typical protocol includes:

ComponentQuantityRole
Hematoxylin (anhydrous)2 gChromogen
Sodium iodate (NaIO₃)0.2 gOxidizing agent
Aluminum sulfate17.6 gMordant
Glacial acetic acid20 mLpH stabilizer
Ethanol (95%)700 mLSolvent
Distilled water280 mLSolvent

The hematoxylin is dissolved in ethanol, followed by sequential addition of sodium iodate (to oxidize hematoxylin to hematein), aluminum sulfate (to form dye-mordant complexes), and acetic acid. The solution is filtered and aged for 48 hours to enhance staining intensity.

Weigert’s Iron Hematoxylin

This formulation uses iron(III) chloride as a mordant:

  • Solution A : 1% hematoxylin in 95% ethanol.

  • Solution B : 1.2% iron(III) chloride in 2% HCl.

Equal volumes of Solutions A and B are mixed immediately before use. The iron-hematein complex provides precise nuclear staining, particularly for connective tissue.

Industrial-Scale Production Techniques

Commercial suppliers like MilliporeSigma and Epredia employ standardized protocols to ensure batch consistency:

  • Oxidation Control : Sodium iodate or hydrogen peroxide is added under controlled pH (4.5–5.5) to convert hematoxylin to hematein.

  • Stabilization : Glycerol or ethylene glycol is incorporated to prevent over-oxidation and crystallization.

  • Lyophilization : The anhydrous form is produced via freeze-drying, yielding a stable powder with <1% moisture content.

Quality Control and Analytical Methods

Spectrophotometric Analysis

Hematoxylin’s purity is assessed using UV-Vis spectroscopy. A 0.1% solution in ethanol exhibits λₘₐₓ at 280 nm (hematoxylin) and 350 nm (hematein). The ratio of absorbances (A₂₈₀/A₃₅₀) must exceed 1.2 to confirm minimal oxidation.

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves hematoxylin (retention time: 6.2 min) from impurities like logwood tannins.

Recent Advances in Hematoxylin Formulations

Epredia™ Signature Series™ 7212

This next-generation formulation uses a dye-lake complex to reduce background staining. Key improvements include:

  • Faster staining : 3-minute incubation vs. 5–10 minutes for traditional protocols.

  • Extended shelf life : 24 months at 15–30°C due to stabilizers like citric acid.

Thermo Scientific’s Certified Hematoxylin

Certified by the Biological Stain Commission, this product guarantees >99% purity via mass spectrometry and complies with ISO 9001 standards.

Applications in Histopathology

Nuclear Staining

Anhydrous hematoxylin’s affinity for DNA is enhanced by aluminum or iron mordants, enabling crisp chromatin visualization. In the EPA’s Fathead Minnow assay, it identifies gonadal maturation stages (e.g., spermatogonia in males, vitellogenic oocytes in females).

Cytology

Epredia’s progressive Hematoxylin 1 requires no filtration and avoids crystal formation, making it ideal for Pap smears.

Challenges and Mitigation Strategies

ChallengeSolution
CrystallizationAdd 10% glycerol
Over-oxidationUse nitrogen atmosphere
Batch variabilityHPLC-based standardization

Chemical Reactions Analysis

Types of Reactions

Hematoxylin undergoes various chemical reactions, including:

    Oxidation: Hematoxylin can be oxidized to hematein, which is the active staining agent.

    Reduction: Hematein can be reduced back to hematoxylin.

    Substitution: Hematoxylin can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Sodium periodate, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Solvents: Water, ethanol, methanol.

Major Products Formed

    Hematein: Formed through the oxidation of hematoxylin.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Hematoxylin is extensively used in scientific research, particularly in the fields of histology and pathology. Its primary application is in the staining of cell nuclei in tissue sections, which helps in the visualization of cellular structures under a microscope. Hematoxylin is also used in the study of cell morphology, cell cycle analysis, and the identification of pathological changes in tissues.

Mechanism of Action

Hematoxylin exerts its staining effect through its interaction with nuclear chromatin. The compound binds to the negatively charged phosphate groups of nucleic acids, resulting in a blue-purple coloration of the cell nuclei. This staining is enhanced by the use of mordants such as aluminum salts, which form a complex with hematoxylin and increase its affinity for nucleic acids.

Comparison with Similar Compounds

Aluminium Sulfate (Anhydrous)

  • Chemical Formula : Al₂(SO₄)₃
  • Molar Mass : 342.13 g/mol
  • CAS No.: 10043-01-3
  • Key Properties: Appearance: White crystalline powder or fragments. Solubility: Freely soluble in water; insoluble in ethanol. pH: 2.9 or above (5% solution). Purity: ≥99.5% (ignited basis), with ≤0.4% alkali/alkaline earth residue .
  • Functional Uses : Firming agent in food and water treatment.
  • Analytical Methods :
    • Loss on Ignition : ≤5% at 500°C for 3 hours.
    • Lead Content : ≤30 mg/kg (atomic absorption method) .

Sodium Dichloroisocyanurate (Anhydrous) (NaDCC)

  • Chemical Formula : NaC₃N₃O₃Cl₂
  • Molar Mass : 219.95 g/mol
  • Key Properties :
    • Appearance: White crystalline powder with a slight chlorine odor.
    • Solubility: Soluble in water, slightly soluble in acetone.
    • Available Chlorine: ≥62.0% (anhydrous form).
    • Purity: ≤2% sodium chloride impurities; ≤3.0% loss on drying .
  • Functional Uses : Antimicrobial agent in drinking water systems.
  • Analytical Methods :
    • Chloride Ion Assay : Ion-selective electrode method with ≤20 ppm chloride .
    • Infrared Spectroscopy : Peaks at 3636, 3533, and 1647 cm⁻¹ confirm anhydrous structure .

Calcium Chloride (Anhydrous)

  • Chemical Formula : CaCl₂
  • Molar Mass : 110.98 g/mol
  • CAS No.: 10043-52-4
  • Key Properties :
    • Appearance: White crystalline powder.
    • Solubility: Highly hygroscopic; dissolves exothermically in water.
    • Density: 1.086 g/mL at 20°C.
  • Functional Uses : Desiccant, deicing agent, and brine for refrigeration.

Orcinol Anhydrous

  • Chemical Formula : C₇H₈O₂
  • Molar Mass : 124.14 g/mol
  • CAS No.: 504-15-4
  • Key Properties :
    • Appearance: White crystalline powder.
    • Purity: ≥99.0% (HPLC), ≤0.2% total impurities.
  • Applications : Used in organic synthesis and analytical chemistry.

Comparative Table

Property Aluminium Sulfate (Anhydrous) Sodium Dichloroisocyanurate (Anhydrous) Calcium Chloride (Anhydrous)
Molar Mass (g/mol) 342.13 219.95 110.98
Solubility Freely soluble in water Soluble in water, slightly in acetone Highly soluble in water
Purity ≥99.5% ≥62.0% available chlorine ≥94% (industrial grade)
Key Impurities ≤0.4% alkali residues ≤2% sodium chloride ≤5% moisture
Functional Use Firming agent, water treatment Antimicrobial agent Desiccant, deicing
Analytical Method Loss on ignition, atomic absorption Chloride electrode, IR spectroscopy Titration, hygroscopicity tests

Key Research Findings

  • Aluminium Sulfate (Anhydrous) : Demonstrates high stability under ignition (≤5% loss at 500°C) and stringent limits for heavy metals (e.g., lead ≤30 mg/kg) .
  • NaDCC (Anhydrous) : Infrared spectroscopy distinguishes it from the dihydrate form, with anhydrous peaks at 3636 cm⁻¹ (vs. 3592 cm⁻¹ for dihydrate) .
  • Calcium Chloride (Anhydrous) : Rapid moisture absorption makes it ideal for desiccant applications but necessitates airtight storage .

Q & A

Basic: How do I determine the molecular structure and purity of (Anhydrous) in a new synthesis protocol?

Methodological Answer:
Use a combination of analytical techniques:

  • X-ray Diffraction (XRD) for crystallographic structure determination .
  • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups and bonding .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to verify anhydrous properties and thermal stability .
    Report all experimental parameters (e.g., solvent systems, drying conditions) to ensure reproducibility .

Basic: What criteria should guide the formulation of research questions for studying (Anhydrous)?

Methodological Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Ensure questions align with experimental constraints (e.g., equipment availability, synthesis scalability) .
  • Use databases like PubMed or Scopus to identify gaps in existing literature (e.g., unexplored reaction pathways) .
  • Prioritize questions addressing mechanistic uncertainties (e.g., "How does solvent polarity affect the stability of 302.29?") .

Advanced: How can I design experiments to resolve contradictions in reported properties of (Anhydrous)?

Methodological Answer:

  • Replicate prior studies : Control variables such as humidity, temperature, and synthetic precursors to isolate discrepancies .
  • Cross-validate data : Use complementary techniques (e.g., pair HPLC purity assays with mass spectrometry to confirm compositional integrity) .
  • Statistical rigor : Apply multivariate analysis to distinguish experimental noise from genuine anomalies .
  • Contextualize findings by comparing with peer-reviewed literature, noting methodological differences (e.g., solvent grades, calibration standards) .

Advanced: What strategies optimize experimental design for studying (Anhydrous) under non-ambient conditions?

Methodological Answer:

  • DoE (Design of Experiment) : Use factorial designs to test interactions between variables (e.g., pressure, temperature, and catalytic agents) .
  • In situ characterization : Deploy techniques like Raman spectroscopy or synchrotron XRD to monitor structural changes dynamically .
  • Risk mitigation : Predefine exclusion criteria for outlier data and validate instrumentation calibration protocols .

Basic: How do I integrate theoretical frameworks into experimental studies of (Anhydrous)?

Methodological Answer:

  • Link hypotheses to established theories (e.g., crystallography principles, reaction kinetics models) .
  • Use computational tools (e.g., DFT calculations ) to predict properties like lattice energy or reactivity, then test empirically .
  • Justify deviations from theoretical predictions by analyzing experimental limitations (e.g., idealized vs. real-world conditions) .

Advanced: How should I structure a manuscript to highlight novel findings about (Anhydrous)?

Methodological Answer:

  • Introduction : Frame the study within unresolved debates (e.g., conflicting stability reports) and state how your work addresses them .
  • Methods : Detail novel protocols (e.g., anhydrous handling techniques) and cite established methods verbatim .
  • Results : Use tables to compare key metrics (e.g., purity, yield) against literature values, highlighting statistical significance .
  • Discussion : Emphasize mechanistic insights (e.g., "Anhydrous phase transitions explain observed solubility variations") and avoid restating results .

Basic: What ethical considerations apply to handling and reporting data on (Anhydrous)?

Methodological Answer:

  • Data integrity : Disclose all raw data and preprocessing steps (e.g., baseline corrections in spectroscopy) .
  • Safety protocols : Document hazards (e.g., reactivity with moisture) and compliance with institutional safety guidelines .
  • Reproducibility : Share synthetic procedures and characterization datasets via open-access repositories .

Advanced: How do I address conflicting spectral data for (Anhydrous) across studies?

Methodological Answer:

  • Meta-analysis : Aggregate spectral data from multiple studies to identify systematic errors (e.g., instrument resolution differences) .
  • Controlled reanalysis : Repeat experiments using identical parameters (e.g., scan rate, sample concentration) to isolate variables .
  • Peer consultation : Engage collaborators to validate interpretations (e.g., ambiguous peak assignments in NMR) .

Basic: What databases and tools are essential for literature reviews on (Anhydrous)?

Methodological Answer:

  • Primary sources : Use Scopus and PubMed for peer-reviewed articles; filter by publication date to prioritize recent findings .
  • Chemical databases : Access Reaxys or SciFinder for physicochemical properties and synthetic pathways .
  • Critical evaluation : Cross-check data against patents and preprints, noting non-peer-reviewed limitations .

Advanced: How can I develop a hypothesis-driven investigation into the catalytic applications of (Anhydrous)?

Methodological Answer:

  • Hypothesis formulation : Propose a mechanism (e.g., "302.29 acts as a Lewis acid in cross-coupling reactions") based on electronic structure analysis .
  • Experimental validation : Design kinetic studies (e.g., rate measurements under varying catalyst loads) and compare with control systems .
  • Theoretical refinement : Iteratively adjust hypotheses using computational modeling (e.g., transition state simulations) .

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